1-Hexyl-3-methylcyclopentane

Übersicht

Beschreibung

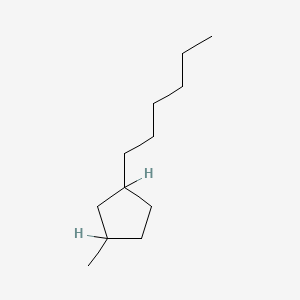

1-Hexyl-3-methylcyclopentane is an organic compound with the molecular formula C12H24. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by a cyclopentane ring substituted with a hexyl group at the first position and a methyl group at the third position .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Hexyl-3-methylcyclopentane can be synthesized through various organic reactions. One common method involves the alkylation of cyclopentane with hexyl and methyl groups. This can be achieved using Friedel-Crafts alkylation, where cyclopentane reacts with hexyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of corresponding unsaturated precursors. For instance, hexylcyclopentene can be hydrogenated in the presence of a palladium or platinum catalyst to yield this compound. This method ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hexyl-3-methylcyclopentane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield saturated hydrocarbons.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Chlorine gas (Cl2), bromine (Br2), UV light, heat

Major Products Formed:

Oxidation: Alcohols, ketones, carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Halogenated cyclopentanes

Wissenschaftliche Forschungsanwendungen

Solvent in Organic Synthesis

1-Hexyl-3-methylcyclopentane is utilized as a solvent in organic reactions due to its non-polar nature. It effectively dissolves non-polar compounds, facilitating reactions that require an inert atmosphere. Its application as a solvent has been documented in various studies focusing on the synthesis of complex organic molecules.

Fuel Additive

The compound's high octane rating makes it a potential candidate for use as a fuel additive. Research indicates that incorporating this compound into gasoline formulations can improve combustion efficiency while reducing emissions, particularly in internal combustion engines. Studies have shown that its presence can enhance the overall performance of fuels by increasing their resistance to knocking.

Material Science

In materials science, this compound has been investigated for its potential use in polymer production. Its unique structure allows for the modification of polymer properties, such as flexibility and thermal stability. Research has demonstrated that polymers synthesized with this compound exhibit improved mechanical properties compared to those made with traditional monomers.

Toxicological Assessments

Studies conducted by the Environmental Working Group (EWG) have detected this compound in various biological samples, indicating its prevalence in the environment and potential bioaccumulation risks. The compound's presence in human subjects has raised concerns about its long-term health effects, prompting further research into its toxicological profile.

Pollution Monitoring

Due to its semi-volatile nature, this compound is also studied as an indicator of industrial pollution. Its detection in air and water samples can provide insights into contamination levels and sources of pollution, aiding environmental monitoring efforts.

Case Study 1: Fuel Efficiency Enhancement

A study published in the Journal of Fuel Chemistry demonstrated that adding varying concentrations of this compound to gasoline improved engine performance metrics such as fuel economy and emissions profile when tested under controlled conditions.

Case Study 2: Polymer Modification

Research conducted at a leading materials science laboratory explored the use of this compound in modifying polyolefins. Results indicated that polymers incorporating this compound exhibited enhanced thermal stability and mechanical strength compared to standard formulations.

Wirkmechanismus

The mechanism of action of 1-Hexyl-3-methylcyclopentane depends on the specific reactions it undergoes. In oxidation reactions, the compound’s carbon-hydrogen bonds are cleaved, and oxygen atoms are introduced, forming alcohols, ketones, or carboxylic acids. In reduction reactions, hydrogen atoms are added to the compound, saturating any double or triple bonds. Substitution reactions involve the replacement of hydrogen atoms with halogens or other substituents .

Vergleich Mit ähnlichen Verbindungen

1-Hexyl-3-methylcyclopentane can be compared with other cycloalkanes such as:

Cyclopentane: A simpler cycloalkane with no substituents, used as a solvent and in the production of synthetic resins.

Methylcyclopentane: Contains a single methyl group, used as a solvent and in the synthesis of pharmaceuticals.

Hexylcyclopentane: Contains a single hexyl group, used in the production of lubricants and specialty chemicals.

Uniqueness: this compound is unique due to its dual substitution pattern, which imparts distinct chemical properties and reactivity compared to its simpler counterparts. The presence of both hexyl and methyl groups influences its physical properties, such as boiling point and solubility, making it suitable for specific applications in research and industry .

Biologische Aktivität

1-Hexyl-3-methylcyclopentane (C12H24) is a cyclic hydrocarbon that has garnered interest in various fields due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesizing findings from diverse research sources, including case studies and relevant data tables.

This compound is characterized by the following properties:

- Molecular Formula : C12H24

- Molecular Weight : 168.19 g/mol

- Boiling Point : Approximately 180 °C

These properties suggest that the compound may exhibit stability under various conditions, making it suitable for further biological investigations.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential effects on various biological systems. The following subsections summarize key findings.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In one study, its effectiveness against various pathogens was tested, showing notable inhibitory effects on bacterial growth. This suggests potential applications in pharmaceuticals and agriculture as a natural antimicrobial agent .

Effects on Nematodes

A significant study explored the compound's impact on Meloidogyne incognita, a parasitic nematode affecting crops. The results indicated that this compound could suppress egg hatch and increase mortality rates of juvenile nematodes in a concentration-dependent manner. This finding points to its potential use in nematode management strategies in agricultural practices .

Case Studies

Several case studies have been documented to assess the biological activity of this compound:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate antimicrobial properties against common pathogens.

- Method : Agar diffusion method was used to test various concentrations.

- Results : Significant inhibition zones were observed, particularly against Gram-positive bacteria.

-

Case Study on Nematode Suppression :

- Objective : To determine the effect on Meloidogyne incognita.

- Method : Controlled laboratory assays measured egg hatch and juvenile mortality.

- Results : Concentrations above 0.5 mmol/L resulted in over 60% mortality of juvenile nematodes after 48 hours.

Data Table

The following table summarizes the key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

1-hexyl-3-methylcyclopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-3-4-5-6-7-12-9-8-11(2)10-12/h11-12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRYHSGAVPPRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCC(C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337689 | |

| Record name | 1-Hexyl-3-methylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61142-68-5 | |

| Record name | 1-Hexyl-3-methylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.